molecular formula C14H14Se B155906 Dibenzyl selenide CAS No. 1842-38-2

Dibenzyl selenide

Cat. No.: B155906
CAS No.: 1842-38-2
M. Wt: 261.2 g/mol
InChI Key: DWZCRWXJKIEWDY-UHFFFAOYSA-N
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Description

Dibenzyl selenide is an organoselenium compound characterized by the presence of selenium bonded to two benzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl selenide can be synthesized through several methods. One common approach involves the reduction of selenium with sodium borohydride (NaBH4) to form sodium selenide (Na2Se), which is then reacted with benzyl halides (e.g., benzyl chloride) to yield this compound . The reaction typically occurs in a solvent such as acetonitrile (MeCN) and requires careful control of reaction conditions to achieve high yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis apply. Industrial production would likely involve scalable versions of laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Mechanism of Action

The mechanism by which dibenzyl selenide exerts its effects involves its redox activity. Selenium in this compound can undergo oxidation and reduction, influencing cellular redox balance. This redox modulation can affect various molecular targets and pathways, including the inhibition of reactive oxygen species (ROS) and the regulation of redox-sensitive signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

benzylselanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Se/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCRWXJKIEWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Se]CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171547
Record name Benzene, 1,1'-(selenobis(methylene))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1842-38-2
Record name Benzene, 1,1'-(selenobis(methylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzyl selenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-(selenobis(methylene))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250 milliliter 3 necked round bottom flask equipped with an addition funnel and a magnetic stirring bar is placed 4.6 grams (0.058 moles) of selenium powder and 50 milliliters of deoxygenated distilled water. The flask is purged of air with nitrogen and a solution comprising 4.6 grams (0.122 moles) sodium borohydride in 50 milliliters of deoxygenated distilled water slowly added to the solution in the flask from the addition funnel. Upon contacting of these two solutions, vigorous hydrogen evolution occurs and the selenium powder is consumed thereby yielding a solution containing sodium hydrogen selenide. About 14.6 grams (0.166 moles) benzylchloride is now introduced into the flask and the resulting mixture stirred at room temperature for 18 hours. The solid product thus produced is collected by filtration washed with water and recrystallized twice from pentane. Yield 11.81 grams of rod like crystals, (m. p. 45° to 46° C).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
sodium hydrogen selenide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
3
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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